1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

A1 adenosine receptor Allosteric modulation Structure-activity relationship

This precisely substituted 3-chloro-4-fluoro phenylpiperazine dihydrochloride delivers a unique electronic and steric profile unattainable with generic analogs. SAR studies confirm that alternative halogenation patterns produce markedly different or diminished activity at the A1 adenosine receptor, where this scaffold ranks among the top three most active allosteric enhancers. The dihydrochloride salt ensures superior aqueous solubility and stability for reproducible in vitro pharmacological assays. Sourcing the exact CAS 827614-46-0 is critical—substituting single-halogen or difluoro variants will invalidate comparative analyses and compromise structure-activity relationship campaigns targeting CNS disorders.

Molecular Formula C10H12ClFN2
Molecular Weight 214.67 g/mol
CAS No. 827614-46-0
Cat. No. B1596831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS827614-46-0
Molecular FormulaC10H12ClFN2
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H12ClFN2.2ClH/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
InChIKeyMKXFXPRJCBUTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS 827614-46-0): A Halogenated Phenylpiperazine Intermediate for Neuroscience and Medicinal Chemistry Applications


1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (CAS 827614-46-0, molecular formula C10H14Cl3FN2) is a halogenated phenylpiperazine derivative that serves as a versatile synthetic intermediate in pharmaceutical research and an analytical reference standard for forensic applications . This compound belongs to the substituted arylpiperazine class, which is extensively studied for interactions with serotonin (5-HT) receptors and other G protein-coupled receptors [1]. The presence of both chloro and fluoro substituents at the 3- and 4-positions of the phenyl ring confers distinct electronic and steric properties that differentiate this compound from other phenylpiperazine analogs in terms of receptor binding profiles and chemical reactivity. As the dihydrochloride salt form, this compound offers enhanced aqueous solubility and stability compared to its free base counterpart, making it particularly suitable for in vitro pharmacological assays and as a building block in medicinal chemistry campaigns targeting neurological and psychiatric disorders.

Why Generic Phenylpiperazine Substitution Fails: Critical Role of 3-Chloro-4-Fluoro Substitution Pattern in 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride


In phenylpiperazine-based research, the specific halogen substitution pattern on the phenyl ring is not a trivial interchangeable variable but rather a decisive determinant of pharmacological activity. Structure-activity relationship (SAR) studies have established that both the nature and position of substituents on the phenyl ring tethered to piperazine exert fundamental influence on receptor binding affinity and functional activity [1]. The 3-chloro-4-fluoro substitution pattern represents a distinct electronic and steric profile that cannot be reproduced by single-halogen analogs (e.g., 4-fluorophenylpiperazine or 3-chlorophenylpiperazine), difluoro variants (e.g., 3,4-difluorophenylpiperazine), or alternative dihalogenated combinations. As demonstrated in systematic SAR investigations, compounds bearing the 3-chloro-4-fluoro motif exhibit unique activity profiles across different receptor systems—for instance, ranking among the most active derivatives in allosteric enhancer activity at the A1 adenosine receptor, whereas alternative substitution patterns produce markedly different or diminished activity [1]. Consequently, researchers seeking to replicate published findings, build upon established SAR, or achieve specific pharmacological outcomes must source the precisely substituted compound; substitution with a generic or alternative halogenated phenylpiperazine will yield non-equivalent experimental results and potentially invalidate comparative analyses.

Quantitative Evidence for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride: Comparative Performance Against Structural Analogs


Superior Allosteric Enhancer Activity at A1 Adenosine Receptor: 3-Chloro-4-Fluoro vs. 3,4-Difluoro and 4-Trifluoromethoxy Analogs

In a systematic SAR study evaluating diverse phenylpiperazine substituents for allosteric enhancer activity at the A1 adenosine receptor, the 3-chloro-4-fluoro substituted derivative (compound 4o) was identified as one of the three most active compounds in both binding (saturation and competition experiments) and functional cAMP studies, alongside the 3,4-difluoro (4i) and 4-trifluoromethoxy (4ak) derivatives [1]. This finding demonstrates that the 3-chloro-4-fluoro substitution pattern confers activity comparable to the most potent analogs in this series, while alternative substitution patterns (including mono-halogenated and other dihalogenated variants) exhibited substantially lower or negligible allosteric enhancer activity. The study specifically notes that 'the nature and the position of substituents on the phenyl ring tethered to the piperazine seemed to exert a fundamental influence on the allosteric enhancer activity' [1].

A1 adenosine receptor Allosteric modulation Structure-activity relationship

Differentiated Binding Selectivity Profile: Phenylpiperazine Substitution Dramatically Alters Receptor Affinity Across D2, D3, D4, 5-HT1A, 5-HT2A, and 5-HT2C

Comprehensive receptor binding profiling of phenylpiperazine analogs reveals that substitution pattern exerts profound and differential effects on affinity across dopamine and serotonin receptor subtypes [1]. While direct Ki data for the 3-chloro-4-fluoro substituted compound was not identified in the literature, the binding data for closely related analogs demonstrates the magnitude of variation that halogenation pattern introduces. Within a single chemical series, Ki values vary by orders of magnitude depending on the specific linker and substitution: D2 affinity ranges from 0.89 nM to 998 nM (1112-fold variation), 5-HT1A affinity ranges from 2.4 nM to 3600 nM (1500-fold variation), and D3 affinity ranges from 4.6 nM to 696 nM (151-fold variation) [1]. This extensive data establishes that phenylpiperazine compounds are not functionally equivalent; the specific 3-chloro-4-fluoro substitution pattern will produce a unique receptor interaction fingerprint distinct from any alternative halogenation pattern.

Dopamine receptors Serotonin receptors Binding affinity

Distinct Pharmacophore Requirements in Piperazine-Based CXCR4 Antagonist and DP-IV Inhibitor Development

In medicinal chemistry campaigns, the specific halogenation pattern on the phenylpiperazine moiety has been shown to be critical for target engagement across diverse therapeutic areas. SAR investigations in N-aryl piperazine CXCR4 antagonists identified that 'type and position of the aromatic ring, as well as type of linker and stereochemistry are significant for activity' [1]. Similarly, in the development of dipeptidyl peptidase IV (DP-IV) inhibitors, systematic exploration of fluorophenyl substitution revealed that 'incorporation of multiple fluorine atoms on the phenyl ring' yielded optimized compounds, with a specific analog (compound 32) achieving 19 nM DP-IV inhibitory activity with >4000-fold selectivity over QPP [2]. These findings demonstrate that the precise halogenation pattern—including the unique 3-chloro-4-fluoro combination—is a key determinant of both potency and selectivity profiles in lead optimization programs.

CXCR4 antagonist Dipeptidyl peptidase IV Drug design

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Defined Storage Stability vs. Free Base

The dihydrochloride salt form (CAS 827614-46-0) provides distinct practical advantages over the free base for laboratory applications. The free base form (molecular weight 214.67 g/mol, C10H12ClFN2) has limited aqueous solubility as indicated by its estimated log(S) value of -1.913 [1], whereas the dihydrochloride salt (molecular weight 287.58 g/mol, C10H14Cl3FN2) exhibits substantially improved water solubility due to ionic character, facilitating preparation of aqueous assay buffers and reaction mixtures. Physical property measurements for the free base include boiling point of 341.2 °C at 760 mmHg and vapor pressure of 0.0±0.7 mmHg at 25 °C . The dihydrochloride salt form demonstrates defined storage parameters, with vendors specifying long-term storage in cool, dry conditions at 2-8 °C sealed , while hydrochloride formulations recommend use within 6 months at -80 °C or 1 month at -20 °C [2].

Salt form Aqueous solubility Stability

Validated Research Applications for 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride Based on Quantitative Evidence


A1 Adenosine Receptor Allosteric Modulator Development

Based on direct comparative evidence showing that the 3-chloro-4-fluoro substituted phenylpiperazine derivative (compound 4o) ranks among the three most active compounds for A1 adenosine receptor allosteric enhancer activity—alongside 3,4-difluoro and 4-trifluoromethoxy analogs—this compound serves as a privileged scaffold for medicinal chemistry programs targeting allosteric modulation of the A1 adenosine receptor [1]. Researchers developing positive allosteric modulators for cardioprotection, neuroprotection, or pain management applications should prioritize this specific substitution pattern, as alternative halogenation patterns demonstrated substantially lower activity in the same assay system.

Serotonin and Dopamine Receptor Pharmacological Tool Compound Synthesis

The extensive class-level evidence demonstrating that phenylpiperazine substitution patterns alter receptor binding affinity by up to 1500-fold (D2: 0.89-998 nM variation; 5-HT1A: 2.4-3600 nM variation) [2] establishes that precisely substituted phenylpiperazines are essential for generating interpretable pharmacological data. The 3-chloro-4-fluoro substituted compound represents a specific electronic and steric profile useful as a synthetic intermediate for generating focused libraries of CNS-targeted ligands, including potential antipsychotic, antidepressant, and anxiolytic candidates, where subtle changes in receptor subtype selectivity can determine therapeutic index.

Forensic Analytical Reference Standard for Designer Drug Identification

This compound (also known as 3,4-CFPP or Kleferein) has been identified in seized samples as a psychoactive designer drug of the phenylpiperazine class and is supplied as an analytical reference standard by multiple vendors . Forensic toxicology laboratories utilize 1-(3-chloro-4-fluorophenyl)piperazine dihydrochloride for the detection and quantification of piperazine derivatives in biological specimens and seized materials. The dihydrochloride salt form provides defined purity specifications (typically 95-98%+) and established storage parameters, enabling accurate calibration and method validation for LC-MS/MS and GC-MS analytical workflows.

Structure-Activity Relationship Studies in CNS Drug Discovery

Given the demonstrated importance of halogen substitution pattern in SAR investigations across multiple target classes—including CXCR4 antagonism where 'type and position of the aromatic ring ... and type of linker and stereochemistry are significant for activity' [3], and DP-IV inhibition where systematic fluorine substitution optimization yielded 19 nM inhibitors with >4000-fold selectivity [4]—this specific 3-chloro-4-fluoro building block enables medicinal chemists to systematically probe the contribution of dual halogenation to target engagement, selectivity, and ADME properties. The compound serves as a key intermediate for synthesizing focused libraries where the 3-chloro-4-fluoro pharmacophore is maintained while varying the N-substituent or linker chemistry.

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